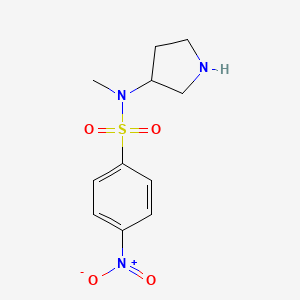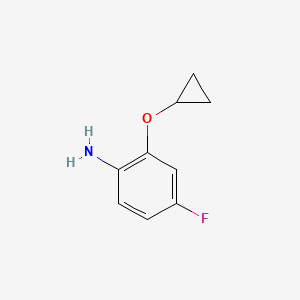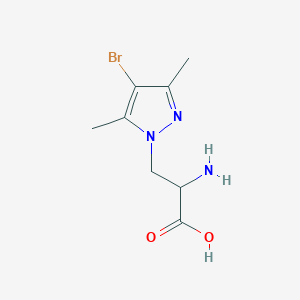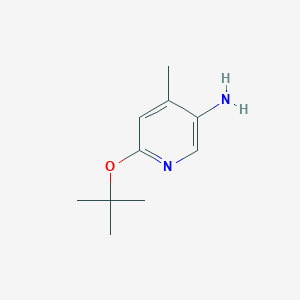
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one is a compound that features a pyrimidine ring attached to a cyclohexanone moiety. Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide . This reaction forms the pyrimidine ring, which is then attached to the cyclohexanone group. The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one involves its interaction with various molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The cyclohexanone group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-2-carbonyl derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities.
Cyclohexanone derivatives: Compounds with the cyclohexanone group are known for their versatility in chemical reactions.
Uniqueness
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one is unique due to the combination of the pyrimidine ring and cyclohexanone group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, from organic synthesis to medicinal chemistry.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(pyrimidine-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12N2O2/c14-9-5-2-1-4-8(9)10(15)11-12-6-3-7-13-11/h3,6-8H,1-2,4-5H2 |
Clave InChI |
SFOUSVMFYGXJKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(=O)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B15241959.png)
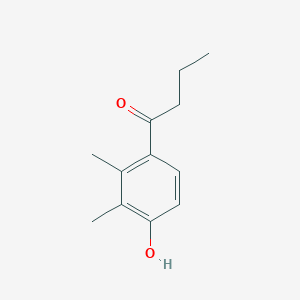
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
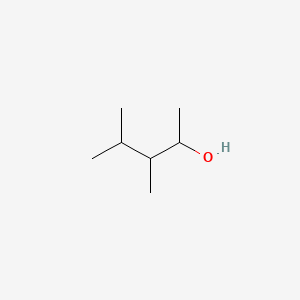
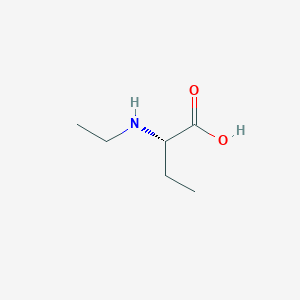
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)
![2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B15241987.png)
![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)
